(S)-1-(2-Morpholinophenyl)ethan-1-ol
Description
(S)-1-(2-Morpholinophenyl)ethan-1-ol is a chiral secondary alcohol featuring a morpholine-substituted phenyl ring. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to its unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1S)-1-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-2-3-5-12(11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1 |
InChI Key |
SDTPQTOPCFRGRI-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1N2CCOCC2)O |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Morpholinophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoacetophenone and morpholine.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 2-bromoacetophenone and morpholine to form 2-(morpholin-4-yl)acetophenone.
Reduction: The intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Morpholinophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(morpholin-4-yl)acetophenone.
Reduction: Formation of 1-(2-morpholinophenyl)ethane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(S)-1-(2-Morpholinophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-1-(2-Morpholinophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
(S)-1-(Benzoxazol-2-yl)ethan-1-ol
- Structure: Replaces the morpholinophenyl group with a benzoxazole ring.
- Synthesis : Kinetic resolution of racemic mixtures via DFT-guided enzymatic or chemical methods, favoring the (R)-enantiomer for esterification .
- Comparison : The benzoxazole group enhances aromaticity but reduces solubility compared to the morpholine group. Synthetically, chiral resolution methods differ significantly; the target compound may require enantioselective catalysis rather than kinetic resolution .
1-(4-Aminophenyl)-2-morpholinoethan-1-one
- Structure: A ketone analog with a morpholinoethyl chain and a para-aminophenyl group.
- Synthesis : Involves nucleophilic substitution of 2-bromo-1-(4-nitrophenyl)ethan-1-one with morpholine, followed by nitro group reduction. The route is described as lengthy compared to analogs with propyl spacers .
- The morpholine group’s role in solubility is retained, but the amine introduces basicity, affecting pH-dependent stability .
YTK-2205 (2-((3,4-Diphenethoxybenzyl)amino)ethan-1-ol)
- Structure: Contains a diphenethoxybenzylamino group instead of morpholine.
- Synthesis: Patented methods emphasize phenethoxy group introduction via alkylation or coupling reactions. Data from WIPO patents (WO2019190172, WO2020022783) highlight scalability but note challenges in purifying polar intermediates .
Physicochemical Properties
Key Observations :
- The morpholine group in the target compound improves aqueous solubility compared to benzoxazole or diphenethoxy analogs.
- Higher logP values for YTK-2205 suggest better membrane permeability but lower solubility .
Biological Activity
(S)-1-(2-Morpholinophenyl)ethan-1-ol is a chiral organic compound characterized by its secondary alcohol functional group and a morpholine moiety. The compound's molecular formula is C12H17NO2, and it has been the subject of interest due to its potential biological activities. Despite limited specific documentation regarding its biological effects, related compounds exhibit various pharmacological properties that warrant exploration.
Structural Features
The compound features a phenyl ring substituted at the ortho position with a morpholine group, contributing to its unique chemical properties. The presence of the hydroxyl group allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form a ketone.
- Reduction : Potential for further reduction leading to hydrocarbons or ethers.
- Substitution Reactions : The hydroxyl group can be replaced in nucleophilic substitution reactions.
- Esterification : Reaction with carboxylic acids to form esters.
- Dehydration : Under acidic conditions, it may form an alkene.
Biological Activity Overview
While specific studies on this compound are scarce, compounds with similar structures have demonstrated notable biological activities. Below is a summary of related findings:
Antifungal Activity
A study evaluated the antifungal potential of morpholine-containing compounds, particularly focusing on their inhibitory effects on fungal enzymes such as sterol 14α-demethylase (CYP51). Results indicated that structural modifications could enhance efficacy against pathogens like C. albicans and A. fumigatus, suggesting that this compound could possess similar properties due to its morpholine component .
Anti-inflammatory Effects
Research into chalcone derivatives with morpholine groups has shown promising anti-inflammatory activity. In an experimental setup involving carrageenan-induced edema in rats, certain derivatives exhibited higher inhibition percentages than standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also exhibit anti-inflammatory properties worth investigating.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds often interact with specific molecular targets, potentially modulating biochemical pathways involved in inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
